5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
30433-49-9 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-3-6-5(2)4-7-8-6/h4-6,8H,3H2,1-2H3 |
InChI Key |
FANJDTZTMMUBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C=NN1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Dihydro 1h Pyrazoles
Cycloaddition Reactions for Dihydropyrazole Core Formation
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like dihydropyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the cyclic structure.
[3+2] Dipolar Cycloaddition of Enones and α-Diazoketones
The [3+2] dipolar cycloaddition reaction between enones (α,β-unsaturated ketones) and α-diazoketones is a notable method for synthesizing 3,5-diacyl-4,5-dihydro-1H-pyrazoles. acs.orgucla.edu In this reaction, the α-diazoketone acts as a 1,3-dipole, which reacts with the enone as the dipolarophile. ucla.edunih.gov
An interesting facet of this reaction is the potential for a fragmentation-recombination mechanism. For instance, the treatment of 3-acetyl-2,6-heptanedione with methanesulfonyl azide (B81097) can lead to the formation of a dihydropyrazole. acs.orgucla.edunih.gov It is proposed that the initially formed α-diazo ketone undergoes fragmentation to yield a simpler α-diazomethyl ketone and methyl vinyl ketone. These fragments then participate in an intermolecular [3+2] dipolar cycloaddition to form the dihydropyrazole ring. ucla.edunih.gov
A study involving the cycloaddition of α-diazoacetophenone and methyl vinyl ketone (MVK) under mild conditions yielded two regioisomeric dihydropyrazoles, demonstrating the mechanistic pathway. ucla.edunih.gov Computational studies have been used to rationalize the stability of the resulting isomers. nih.gov
Table 1: Examples of [3+2] Dipolar Cycloaddition of Enones and α-Diazoketones
| α-Diazoketone Precursor | Enone | Product(s) | Reference |
| 3-Acetyl-2,6-heptanedione | Methyl vinyl ketone (formed in situ) | 3-Acetyl-5-acetyl-4,5-dihydro-1H-pyrazole | ucla.edunih.gov |
| α-Diazoacetophenone | Methyl vinyl ketone | 5-Acetyl-3-benzoyl-4,5-dihydro-1H-pyrazole and 3-Acetyl-5-benzoyl-4,5-dihydro-1H-pyrazole | ucla.edunih.gov |
Oxidative [3+2] Cycloaddition of Electron-Deficient Terminal Olefins with α-Diazoesters
The oxidative [3+2] cycloaddition provides another route to substituted pyrazoles. While the direct synthesis of 4,5-dihydro-1H-pyrazoles via this specific method involving electron-deficient terminal olefins and α-diazoesters can lead to the pyrazole (B372694) through subsequent oxidation, the initial cycloadduct is the dihydropyrazole. A general catalytic methodology for the synthesis of pyrazolines from α-diazo compounds and conjugated alkenes has been reported. researchgate.net The reaction of organic azides with electron-deficient alkenes has also been investigated, leading to the formation of highly substituted 2-pyrazolines. dntb.gov.ua
Kinetic studies on the 1,3-dipolar cycloaddition of methyl diazoacetate to methyl acrylate (B77674) have shown that the process involves the initial formation of trans- and cis-dimethyl-4,5-dihydro-3H-pyrazol-3,5-dicarboxylates. researchgate.net These intermediates can then rearrange to the more stable 1H-pyrazoline structure. researchgate.net
Condensation Reactions in Dihydropyrazole Synthesis
Condensation reactions represent a classical and widely used approach for the synthesis of the dihydropyrazole core. These reactions typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
Chalcone-Hydrazine Cyclocondensation Protocols
The reaction of chalcones (α,β-unsaturated ketones) with hydrazine and its derivatives is a cornerstone for the synthesis of 4,5-dihydro-1H-pyrazoles. thepharmajournal.comnih.govacs.org This cyclocondensation reaction is versatile, allowing for the preparation of a wide array of substituted pyrazolines. thepharmajournal.com The reaction mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and dehydration. nih.govacs.org
Different reaction conditions can be employed. For example, refluxing a mixture of a chalcone and hydrazine hydrate (B1144303) in glacial acetic acid or ethanol (B145695) can yield the corresponding pyrazoline. thepharmajournal.comnih.gov The use of phenylhydrazine (B124118) leads to the formation of 1-phenyl-substituted pyrazolines. nih.gov
Table 2: Examples of Chalcone-Hydrazine Cyclocondensation
| Chalcone | Hydrazine Derivative | Solvent | Product | Reference |
| 3-(4-acetyl-phenyl)-1H-quinazolin-2,4-dione derived chalcone | Phenyl hydrazine | Reflux | Quinazolin-2,4-dione bearing a pyrazoline moiety | nih.gov |
| Hydroxyacetophenone and methoxy (B1213986) benzaldehyde (B42025) derived chalcone | Hydrazine/Substituted hydrazines | Not specified | 4,5-dihydro-1H-pyrazoline derivatives | thepharmajournal.com |
Utilization of Tosylhydrazones with Electron-Deficient Alkenes
A procedurally simple method for the preparation of spirocyclic dihydropyrazoles involves the use of bench-stable cyclic tosylhydrazones and commercially available electron-deficient alkenes. rsc.orgshu.ac.uk This protocol is advantageous as the tosylhydrazones can be easily prepared from the parent cyclic ketones without the need for purification. rsc.orgshu.ac.uk
The reaction tolerates a range of electron-deficient alkenes. For instance, while highly electron-rich or moderately electron-deficient alkenes may not yield the desired spirocyclic product, strongly electron-deficient alkenes like diethyl fumarate (B1241708) provide good yields. shu.ac.uk The reaction has been shown to be successful with alkenes containing even a single electron-withdrawing group, such as ethyl acrylate, which enhances the synthetic utility of the resulting dihydropyrazole core. shu.ac.uk This method has been used to prepare a versatile range of spirocyclic dihydropyrazoles, including those with stable 4- and 5-membered rings at the spirocyclic junction. shu.ac.uk
Table 3: Synthesis of Spirocyclic Dihydropyrazoles from Tosylhydrazones
| Cyclic Tosylhydrazone | Electron-Deficient Alkene | Product | Reference |
| Various cyclic tosylhydrazones | Diethyl fumarate | Spirocyclic dihydropyrazole with two ester groups | shu.ac.uk |
| Various cyclic tosylhydrazones | Ethyl acrylate | Spirocyclic dihydropyrazole with one ester group | shu.ac.uk |
Reactions with Hydrazine Derivatives and Carbonyl Compounds
The synthesis of pyrazoles and their dihydro derivatives can be achieved through the cyclocondensation of hydrazine derivatives with various carbonyl compounds. nih.gov One of the most classical methods is the reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.com
Furthermore, α,β-unsaturated carbonyl compounds can react with hydrazine to form pyrazoles, often proceeding through a pyrazoline intermediate. nih.gov The reaction of β-arylchalcones with hydrazine hydrate, for instance, can afford pyrazoline intermediates which can then be dehydrated to the corresponding pyrazoles. nih.gov Pyranones have also been utilized as precursors, where their condensation with arylhydrazines yields 5-substituted pyrazoles. nih.gov
The versatility of this approach is demonstrated by the synthesis of 1,3,4,5-substituted pyrazoles from the cyclocondensation of an arylhydrazine with a carbonyl derivative generated in situ from a ketone and diethyl oxalate. nih.gov
Condensation of 1,3-Diketones with Arylhydrazines (for related pyrazoles)
The condensation of 1,3-diketones with arylhydrazines is a classic and widely employed method for the synthesis of pyrazole derivatives. beilstein-journals.org This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole ring. beilstein-journals.org A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved at room temperature in N,N-dimethylacetamide, yielding good product outcomes. organic-chemistry.org
The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-diketone and the arylhydrazine. For instance, the reaction of trifluoromethoxy, nitrile, methoxy, and trifluoromethyl-substituted hydrazines can afford 1-aryl-5-phenyl-3-styryl-1H-pyrazoles in good yields. nih.gov Similarly, halogenated phenylhydrazines also produce the desired products in high yields. nih.gov
While this method is robust, a common challenge is controlling the regioselectivity when unsymmetrical 1,3-diketones are used, as two isomeric products can potentially be formed. beilstein-journals.org To address this, strategic modifications in the β-enamino diketone system, in conjunction with a Lewis acid carbonyl activator like BF3, have been employed to achieve highly regioselective synthesis. organic-chemistry.org
Cyclocondensation with Salicylic (B10762653) Hydrazide
Cyclocondensation reactions involving salicylic hydrazide have been explored for the synthesis of various heterocyclic compounds. Salicylic hydrazide, or o-hydroxybenzoic acid hydrazide, can be synthesized by the reaction of methyl salicylate (B1505791) with hydrazine hydrate. researchgate.net The subsequent condensation with aldehydes or ketones can lead to the formation of Schiff bases and other derivatives. researchgate.netnih.gov
Specifically, in the context of pyrazole synthesis, derivatives of salicylic acid hydrazide have been used as starting materials to generate 3,5-disubstituted pyrazole derivatives, which have been investigated for their anti-inflammatory activities. nih.gov This approach highlights the utility of salicylic hydrazide in introducing a phenolic hydroxyl group into the final molecule, which can be a key feature for biological activity.
Catalytic Approaches in Dihydropyrazole Synthesis
The use of catalysts in the synthesis of dihydropyrazoles has gained significant traction, offering advantages such as milder reaction conditions, higher efficiency, and improved sustainability.
Heterogeneous Catalysis (e.g., Mesoporous SiO2-Al2O3)
Mesoporous silica-alumina (SiO2-Al2O3) has emerged as a highly efficient and recyclable heterogeneous catalyst for the synthesis of 4,5-dihydropyrazole derivatives. jchemlett.comjchemlett.com These materials, synthesized via methods like hydrothermal treatment, possess a high surface area and tunable acidic properties, which are crucial for their catalytic activity. jchemlett.commdpi.com The use of mesoporous SiO2-Al2O3 allows for the condensation reaction of chalcones with phenyl hydrazine hydrate to proceed under simple and eco-friendly conditions, resulting in excellent yields and shorter reaction times. jchemlett.comjchemlett.com
The catalytic performance of these materials is influenced by factors such as the SiO2/Al2O3 ratio and the method of preparation, which affect the structural and acidic properties of the catalyst. jchemlett.comresearchgate.net The recyclability of the catalyst is a significant advantage, making the process more economical and environmentally benign. jchemlett.com
Organocatalysis (e.g., Rhodamine-B)
Organocatalysis provides a metal-free alternative for the synthesis of 4,5-dihydro-1H-pyrazoles. Rhodamine-B, a readily available and water-soluble organic dye, has been successfully employed as a catalyst for the synthesis of these heterocycles. researchgate.net This methodology involves the reaction of chalcones and hydrazines in ethanol under visible light irradiation from a 20W CFL at room temperature. researchgate.net The use of an organocatalyst like Rhodamine-B offers a green and benign synthetic route. researchgate.net
Ionic Liquid-Mediated Multi-Component Reactions (e.g., [bmIm]OH)
Ionic liquids (ILs) have gained prominence as both solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. jsynthchem.comacgpubs.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]), have been shown to efficiently promote one-pot, multi-component reactions for the synthesis of various heterocyclic compounds. nih.gov
In the context of pyrazole-related synthesis, ionic liquids can facilitate reactions under mild conditions, often at room temperature, leading to high yields of the desired products. nih.gov For instance, [bmim][NO3] has been used as a catalyst for the three-component synthesis of pyranopyrazoles under solvent-free conditions. jsynthchem.com The reusability of the ionic liquid is a key advantage of this approach. nih.gov
Metal-Catalyzed Transformations (e.g., Silver-catalyzed)
Silver-catalyzed reactions have provided a facile and efficient route to pyrazole synthesis. A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes has been developed, offering mild reaction conditions and broad substrate scope. acs.org This method utilizes a stable and odorless solid isocyanide as a "CNN" building block. acs.org
Furthermore, silver(I) catalysis has been employed for the formation of pyrazoles from propargyl N-sulfonylhydrazones. acs.org This methodology allows for the efficient and regioselective synthesis of 1,3- and 1,5-disubstituted, as well as 1,3,5-trisubstituted pyrazoles, under mild conditions at room temperature. acs.org
Regioselective and Stereoselective Synthetic Pathways
The precise control of regiochemistry and stereochemistry is a hallmark of modern organic synthesis. For 4,5-dihydropyrazoles, achieving this control is essential for elucidating structure-activity relationships and developing functional molecules.
Regioselectivity in Cycloaddition Processes
The most common method for synthesizing the 4,5-dihydropyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrilimine, and a dipolarophile, typically an alkene. The regioselectivity of this reaction—that is, the orientation of the dipole and dipolarophile as they combine—determines the substitution pattern on the resulting heterocyclic ring.
For instance, the reaction of in-situ generated nitrilimines with enaminones serves as an efficient route to fully substituted pyrazoles, which can be considered precursors to dihydropyrazoles. nih.gov The reaction's outcome is highly dependent on the electronic and steric properties of the substituents on both the nitrilimine and the alkene. Optimized conditions, including the choice of base and solvent, can lead to a high degree of regioselectivity, often favoring one regioisomer significantly over the other. nih.gov A plausible mechanism involves the concerted addition of the nitrilimine to the double bond of the enaminone, where the nucleophilic carbon of the enaminone attacks the electrophilic carbon of the nitrilimine.
Table 1: Factors Influencing Regioselectivity in [3+2] Cycloaddition
| Factor | Description | Example Outcome |
| Electronic Effects | The electronic nature of substituents on the alkene and nitrilimine directs the orientation. Electron-withdrawing groups on the alkene often lead to the formation of 4,5-disubstituted dihydropyrazoles. | High regioselectivity is achieved in reactions involving α,β-unsaturated carbonyl compounds. |
| Steric Hindrance | Bulky substituents on either reactant can favor the formation of the less sterically hindered regioisomer. | The use of sterically demanding groups can reverse the regioselectivity observed with smaller substituents. |
| Solvent Polarity | The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio. | Optimized reactions in specific solvents like N,N-dimethylacetamide have shown high regioselectivity. mdpi.com |
| Catalysis | Lewis or Brønsted acid catalysts can activate the dipolarophile, enhancing both the reaction rate and regioselectivity. | Copper(I)-catalyzed cycloadditions have been used for the synthesis of dihydropyrazoles under mild conditions. mdpi.com |
This table is generated based on principles of cycloaddition reactions and is for illustrative purposes.
Diastereoselective Synthesis of Fused Dihydropyrazoles
Fused dihydropyrazoles, where the pyrazole ring is part of a bicyclic or polycyclic system, are of significant interest due to their rigid conformations and potential biological activities. Their synthesis often relies on diastereoselective cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product.
A highly efficient method for creating fused systems involves the [3+2] cycloaddition of 1,3-dipolar compounds with cyclic α,β-unsaturated compounds. researchgate.net For example, the reaction of nitrones or azomethine ylides with α,β-unsaturated sultams can produce fused bicyclic sultams containing a dihydropyrazole-like ring in a regio- and diastereoselective manner. researchgate.net The facial selectivity of the cycloaddition is controlled by the existing stereocenters in the cyclic alkene, leading to the formation of specific diastereomers. Such sequential annulation reactions are powerful tools for constructing complex molecular architectures from simple precursors. nih.gov
Enantioseparation of Dihydropyrazole Products
Many synthetic routes to dihydropyrazoles result in a racemic mixture of enantiomers. Since the biological activity of chiral molecules often resides in a single enantiomer, their separation is crucial. A clear stereochemical dependence has been observed in dihydropyrazole derivatives, where, for example, the (S)-enantiomer may be biologically active while the (R)-enantiomer is inactive. osti.gov
Enantioseparation can be achieved through various techniques, with high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) being one of the most common and effective methods.
Table 2: Chiral Separation Techniques for Dihydropyrazoles
| Technique | Principle | Application Example |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for their separation. | Separation of (S)- and (R)-enantiomers of a dihydropyrazole kinase inhibitor. osti.gov |
| Diastereomeric Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | This classical method can be applied to dihydropyrazoles containing acidic or basic functional groups. |
| Asymmetric Catalysis | The use of a chiral catalyst directs the reaction to produce predominantly one enantiomer, avoiding the need for separation. | Cu(II)-catalyzed enantioselective aza-Diels–Alder reactions can produce chiral heterocyclic products. rsc.org |
This table is generated based on common chemical separation and synthesis techniques and is for illustrative purposes.
Synthetic Strategies for Substituted Dihydropyrazoles
Developing versatile synthetic routes that allow for the introduction of various substituents onto the dihydropyrazole core is key to creating libraries of compounds for screening and optimization.
Synthesis from Activated Enol Ethers and Acetals
Activated enol ethers and their precursors, acetals, are valuable building blocks in heterocyclic synthesis. They can serve as the three-carbon component in reactions with hydrazine derivatives to form the dihydropyrazole ring. For example, 1-arylpiperidin-4-one dimethyl acetals can be converted into the corresponding enol ethers. rsc.org These electron-rich alkenes are reactive dipolarophiles in cycloaddition reactions. Highly efficient enantioselective aza-Diels–Alder reactions of enol ethers with azoalkenes, catalyzed by Cu(II) complexes, provide a direct route to enantioenriched tetrahydropyridazine derivatives, a class of compounds structurally related to dihydropyrazoles. rsc.org This highlights the potential of using activated enol ethers in catalytic asymmetric reactions to access chiral dihydropyrazole systems.
Derivatization of Pyrazoles to Dihydropyrazoles via Reduction
While the cycloaddition approach builds the dihydropyrazole ring directly, an alternative strategy involves the chemical reduction of a pre-formed aromatic pyrazole ring. This method is advantageous when the corresponding substituted pyrazole is more readily accessible. The reduction of the C4=C5 double bond within the pyrazole ring transforms the aromatic system into the non-aromatic dihydropyrazole core.
This transformation requires careful selection of reducing agents to avoid over-reduction or reduction of other functional groups in the molecule. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH₄) under specific conditions can be employed for this purpose. The choice of catalyst, solvent, and reaction conditions is critical to achieving the desired chemoselectivity. The reverse reaction, the oxidation of 4,5-dihydropyrazoles to pyrazoles, is a well-documented process, often occurring readily as it leads to an aromatic system. researchgate.net Therefore, the reduction requires controlled conditions to isolate the desired dihydropyrazole product.
Multi-Component Reactions for Diversified Dihydropyrazole Libraries
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of diverse molecular libraries, including those based on the 4,5-dihydropyrazole scaffold. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity.
A common and effective MCR for synthesizing dihydropyrazoles is the three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine. nih.gov In this process, a Lewis acid catalyst can be employed to activate and stabilize the enol tautomer of the β-ketoester. This facilitates its cyclization with an intermediary hydrazone, formed from the aldehyde and hydrazine, to yield a 5-hydroxypyrazoline. Subsequent dehydration of this intermediate leads to the final 4,5-dihydropyrazole product. This methodology demonstrates a high tolerance for a variety of substituents, with aliphatic compounds often providing higher yields. nih.gov
Another prominent MCR approach involves the reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazines. thepharmajournal.comscispace.com Chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde. thepharmajournal.comdergipark.org.tr The subsequent cyclization with hydrazine hydrate, often in the presence of a catalyst like acetic acid, proceeds to form the 4,5-dihydropyrazole ring. thepharmajournal.comscispace.com This two-step, one-pot synthesis is a cornerstone for creating a wide array of substituted dihydropyrazoles.
Researchers have also developed four-component reactions to build more complex heterocyclic systems fused to the pyrazole ring. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, using taurine (B1682933) as a catalyst. nih.gov This method is noted for its broad substrate scope and short reaction times. nih.gov Similarly, piperidine (B6355638) has been used as a catalyst for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature. nih.gov
The following table summarizes various multi-component strategies for the synthesis of dihydropyrazole derivatives.
| Reaction Type | Reactants | Key Intermediates/Products | Catalyst/Conditions | Ref. |
| Three-Component | Aldehydes, β-ketoesters, Hydrazines | 5-Hydroxypyrazolines, 4,5-Dihydropyrazoles | Lewis Acid | nih.gov |
| Three-Component | Chalcones, Hydrazine Hydrate | N-acetyl-4,5-dihydropyrazoles | Acetic Acid | scispace.com |
| Four-Component | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine, Water, 80°C | nih.gov |
| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Pyrano[2,3-c]pyrazole derivatives | Piperidine, Water, Room Temp. | nih.gov |
Pathways involving specific intermediates (e.g., 4-allyl-2-methoxyphenol)
The synthesis of 4,5-dihydropyrazole derivatives can also be achieved through pathways involving specific, highly reactive intermediates. A notable example is the use of 4-allyl-2-methoxyphenol, commonly known as eugenol (B1671780), as a key starting material. imist.maresearchgate.net This compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.net
In this synthetic route, 4-allyl-2-methoxyphenol reacts with a nitrilimine dipole, such as N-aryl-C-ethoxycarbonitrilimine. imist.maresearchgate.net The nitrilimine is typically generated in situ. The cycloaddition reaction between the allyl group of 4-allyl-2-methoxyphenol and the nitrilimine leads to the formation of the 4,5-dihydropyrazole ring. imist.maresearchgate.net This reaction produces substituted pyrazole derivatives, such as Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-aryl-4,5-dihydro-1H-pyrazole-3-carboxylates. imist.ma
The choice of solvent can significantly impact the yield of the reaction. Studies have shown that when conducting the reaction under reflux, toluene (B28343) provides better conversion rates compared to solvents like THF or xylene. imist.maresearchgate.net For instance, the synthesis of Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate yielded 30% in toluene, compared to 6% in THF and 20% in xylene. imist.ma
The following table details the product yields obtained from the 1,3-dipolar cycloaddition reaction using 4-allyl-2-methoxyphenol in different solvents.
| Product | Solvent | Yield (%) | Ref. |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | Toluene | 30 | imist.ma |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | Xylene | 20 | imist.ma |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | THF | 6 | imist.ma |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | Toluene | 16 | imist.ma |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | THF | 11 | imist.ma |
| Ethyl-5-(4-hydroxy-3-methoxybenzyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | Xylene | 1 | imist.ma |
This synthetic strategy highlights the utility of specific, readily available intermediates like eugenol in constructing complex heterocyclic structures through well-established reaction mechanisms like 1,3-dipolar cycloadditions. researchgate.net
Chemical Transformations and Reactivity of the 4,5 Dihydro 1h Pyrazole Ring System
Derivatization Strategies of the Dihydropyrazole Nucleus
Modifications of the dihydropyrazole ring are fundamental to the development of new derivatives with diverse pharmacological and chemical properties. tandfonline.comnih.gov Strategies for derivatization primarily target the ring structure itself or the substituent groups attached to it. Key approaches include reductive and oxidative transformations of the heterocyclic ring and functionalization at the nitrogen atoms. tandfonline.comresearchgate.net
The reduction of the 4,5-dihydro-1H-pyrazole ring system can lead to two primary outcomes: saturation of the ring to form pyrazolidines or cleavage of the heterocyclic ring. tandfonline.com The specific outcome is dependent on the reaction conditions and the nature of the reducing agent employed. While pyrazoles are generally resistant to reduction, the less stable dihydropyrazole structure is more susceptible to such transformations. tandfonline.com Catalytic hydrogenation is a common method for the reduction of pyrazoles to pyrazolines, but further reduction of the dihydropyrazole ring requires specific conditions to control the product selectivity between pyrazolidine (B1218672) formation and ring opening.
Detailed research findings on the specific reductive modifications of 5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole are not extensively documented in the available literature. The following table summarizes general reductive transformations for the dihydropyrazole class.
| Starting Material Class | Reagent/Conditions | Major Product(s) | Reference |
| 2-Pyrazolines | Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Pyrazolidines | tandfonline.com |
| 2-Pyrazolines | Strong Reducing Agents (e.g., LiAlH₄) | Ring Cleavage Products (e.g., 1,3-diamines) | tandfonline.com |
One of the most common and synthetically useful reactions of the 4,5-dihydropyrazole system is its oxidation to the corresponding aromatic pyrazole (B372694). tandfonline.com This aromatization process is often facile and can be achieved with a variety of oxidizing agents. The conversion to a stable aromatic ring is a strong thermodynamic driving force for this reaction.
Several oxidizing systems have been effectively employed for the aromatization of 2-pyrazolines:
Tetrabutylammonium Peroxydisulfate (TBAPS): This reagent provides a clean and efficient method for the oxidation of 3,5-diaryl-1-phenyl-2-pyrazolines to their corresponding pyrazoles in acetonitrile. researchgate.net The reaction proceeds in short times and is considered a non-expensive oxidative protocol. researchgate.net
Singlet Oxygen (¹O₂): Generated from the decomposition of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate (THDDE) with KOH, singlet oxygen has been used for the chemoselective oxidation of 1,3,5-trisubstituted 2-pyrazolines. researchgate.net This method results in quantitative yields of the corresponding pyrazoles within short reaction times. researchgate.net
Manganese Dioxide (MnO₂): Activated MnO₂ is another effective reagent for the dehydrogenative aromatization of pyrazolines. nih.gov For example, it has been used in the solvent-free, mechanochemical synthesis of polyfunctionalized pyrazoles from 5-acylpyrazolines. nih.gov
Bromine or Oxygen/DMSO: In one-pot syntheses, pyrazoline intermediates can be oxidized in situ using bromine or by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere to yield a wide variety of pyrazoles. organic-chemistry.org
Computational studies, including analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) surfaces, suggest that electrochemical oxidation primarily occurs from the heterocyclic ring, with the sp³-hybridized nitrogen atom being a key site. researchgate.net
| Pyrazoline Derivative | Oxidizing Agent/System | Product | Key Findings | Reference |
| 1,3,5-Trisubstituted 2-Pyrazolines | THDDE/KOH (generates ¹O₂) | 1,3,5-Trisubstituted Pyrazoles | Quantitative yields, short reaction times, chemoselective. | researchgate.net |
| 3,5-Diaryl-1-phenyl-2-pyrazolines | Tetrabutylammonium Peroxydisulfate (TBAPS) | 3,5-Diaryl-1-phenyl-pyrazoles | Clean, non-expensive, short reaction time. | researchgate.net |
| 5-Acylpyrazolines | Activated MnO₂ (mechanochemical) | 1,4-Diarylpyrazoles (via deacylative pathway) | Solvent-free synthesis of polyfunctionalized pyrazoles. | nih.gov |
| Pyrazoline Intermediates | Br₂ or O₂/DMSO | Substituted Pyrazoles | Convenient in situ oxidation in one-pot syntheses. | organic-chemistry.org |
While N-alkylation is more commonly described for the aromatic pyrazole ring, the principles can be extended to the dihydropyrazole nucleus, where the N1 atom is a site for substitution. mdpi.com Altering the N-substituents on 2-pyrazolines has been shown to significantly impact their biological activity. nih.gov The N1 position of the 4,5-dihydropyrazole ring can be functionalized through various reactions, including acylation and alkylation, often following the initial cyclization to form the ring. For instance, coupling of 5-phenyl-4,5-dihydro-1H-pyrazole with N-BOC-piperidine-4-carboxylic acid, followed by deprotection and subsequent acylation, demonstrates a strategy for elaborating complex substituents at the N1 position. osti.gov
Typically, N-alkylation of pyrazole-type heterocycles is performed under basic conditions to deprotonate the nitrogen, followed by the addition of an alkyl halide electrophile. mdpi.com Alternative methods for N-alkylation of pyrazoles, which may be adaptable to dihydropyrazoles, include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org The regioselectivity of alkylation on unsymmetrical pyrazoles is often governed by steric effects, favoring substitution at the less hindered nitrogen atom. semanticscholar.org
Reactivity Towards Various Nucleophilic Reagents
The reactivity of the 4,5-dihydropyrazole ring towards nucleophiles is a key aspect of its chemical profile. Theoretical studies analyzing local descriptors, isodensity, and electrostatic potential maps have identified the two nitrogen atoms as the preferred sites for both electrophilic and nucleophilic attacks. journalcsij.com Specifically, the sp²-hybridized nitrogen atom is predicted to be a likely site for nucleophilic attack. journalcsij.com
The electrophilic character of certain positions on the ring makes it susceptible to attack by nucleophiles. For example, the carbon atom of the C=N double bond (C3 position) is electrophilic and can be a target for nucleophilic addition, although this is less common than reactions that maintain the ring structure. More frequently, reactivity with nucleophiles involves displacement of leaving groups on substituents attached to the pyrazoline ring. The stability of the dihydropyrazole ring often leads to reactions occurring at the periphery rather than direct attack on the ring itself, unless harsh conditions are employed that lead to ring opening. While sulfenic acids and related compounds have been studied for their reactivity with C-nucleophiles, the direct reaction of common nucleophiles with the unsubstituted dihydropyrazole ring system is less documented than its oxidative aromatization or substituent modifications. nih.govrsc.org
Mechanistic Studies of Dihydropyrazole Formation and Transformations
Understanding the mechanisms of formation and subsequent transformations of dihydropyrazoles is crucial for controlling reaction outcomes and designing new synthetic routes. The most common synthesis involves the condensation of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) hydrate (B1144303) in a refluxing solvent like glacial acetic acid. nih.govacs.org
While the term "fragmentation-recombination" can describe various processes in organic chemistry, in the context of heterocyclic transformations, it can refer to ring-opening and subsequent re-cyclization pathways. nih.gov For pyrazole synthesis, mechanisms often involve the conservative installation of an intact N-N bond from a hydrazine-based reagent. researchgate.net However, more complex pathways exist. For instance, multicomponent oxidative coupling reactions to form pyrazoles can proceed through intermediates like diazatitanacyclohexadienes. researchgate.net The critical step in this transformation is a 2-electron oxidation-induced N-N bond coupling on the titanium center, which is a rare example of formal N-N coupling on a metal. researchgate.netrsc.org This process can be seen as a constructive mechanism rather than a fragmentation-recombination of the core heterocycle.
Base-Dependent Reactivity Switches
The reactivity of the 4,5-dihydro-1H-pyrazole ring system, including in compounds structurally similar to this compound, can be significantly influenced by the choice of base. The basicity and nature of the base can dictate the reaction pathway, leading to different products. This phenomenon, often termed a "reactivity switch," is crucial in synthetic chemistry for directing a reaction towards a desired outcome. The key reactive sites in a 4,5-dihydropyrazole ring are the N-H proton at the N1 position and the C-H protons, particularly at positions adjacent to activating groups. The interplay between deprotonation at these sites and the subsequent reaction cascade is where the influence of the base is most pronounced.
Generally, the reactivity of the pyrazole core is dictated by its amphoteric nature; the N1 proton is acidic and can be removed by a base, while the sp²-hybridized N2 atom is basic nih.gov. In the 4,5-dihydro-1H-pyrazole system, the acidity of the N1 proton is a key factor. The choice of base can selectively promote either N-functionalization, C-functionalization, or elimination reactions leading to aromatization.
One of the most common base-dependent transformations of 4,5-dihydropyrazoles is their oxidative aromatization to the corresponding pyrazole. This reaction often proceeds via a base-promoted elimination of a leaving group or through dehydrogenation. For instance, the use of a base is crucial in the electrochemical oxidative aromatization of pyrazolines, where it facilitates the key proton elimination step rsc.org. Stronger bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to effectively promote the aromatization of pyrazolines formed from [3+2] cycloaddition reactions nih.gov. The base assists in the deprotonation and subsequent elimination to furnish the stable aromatic pyrazole ring nih.gov.
In contrast to aromatization, the N1 position of the 4,5-dihydropyrazole ring can be selectively functionalized, for example, through N-alkylation. The success of N-alkylation versus other potential reactions is highly dependent on the reaction conditions, including the choice of base. A milder base might be sufficient to deprotonate the N1-H for subsequent reaction with an electrophile, without promoting elimination or other side reactions. The regioselectivity of alkylation on pyrazole scaffolds has been shown to be controllable by the selection of different bases, reaction media, and temperatures mdpi.com. While specific studies on this compound are not extensively detailed in the literature, the general principles of N- versus O-alkylation in related heterocyclic systems highlight the critical role of the base in determining the reaction outcome nih.gov.
Furthermore, the use of very strong bases can lead to deprotonation at a carbon atom, potentially initiating different reaction pathways, including ring-opening nih.gov. The stability of the resulting carbanion and the reaction conditions will determine the subsequent transformation. For instance, it has been noted that in the presence of a strong base, the C3 position of a pyrazole ring can be deprotonated, which may lead to ring opening nih.gov.
The following table illustrates a hypothetical scenario of base-dependent reactivity switches for a generic 4,5-dihydropyrazole, based on the general principles observed in the literature for this class of compounds.
| Base | Reaction Type | Major Product | Plausible Mechanism |
|---|---|---|---|
| Triethylamine (Et3N) | N-Alkylation | 1-Alkyl-4,5-dihydropyrazole | Deprotonation at N1 followed by nucleophilic attack on an alkyl halide. |
| Potassium Carbonate (K2CO3) | N-Acylation | 1-Acyl-4,5-dihydropyrazole | Deprotonation at N1 followed by nucleophilic attack on an acyl halide. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aromatization (Dehydrogenation) | Pyrazole | Base-assisted elimination of H2 from the dihydropyrazole ring. nih.gov |
| Sodium Hydride (NaH) | N-Alkylation / Aromatization | Mixture of 1-Alkyl-4,5-dihydropyrazole and Pyrazole | Competition between N-deprotonation for alkylation and base-promoted elimination. |
| n-Butyllithium (n-BuLi) | C-Deprotonation / Ring Opening | Ring-opened products | Deprotonation at a carbon atom leading to subsequent rearrangement or cleavage of the ring. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one- and two-dimensional experiments, it is possible to map out the complete proton and carbon framework of 5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for this compound is not extensively documented in the literature, expected chemical shifts can be inferred from analyses of closely related 4,5-dihydro-1H-pyrazole derivatives. scispace.comresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group at position 4 (a doublet), and the protons on the dihydropyrazole ring. The proton at C4 would appear as a multiplet due to coupling with the adjacent C5 proton and the methyl protons. The proton at C5 would also be a multiplet, coupling with the C4 proton and the methylene (B1212753) protons of the ethyl group. scispace.com
The ¹³C NMR spectrum provides complementary information, with distinct signals anticipated for each carbon atom. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen atoms and the aliphatic nature of the substituents. scispace.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-H | Broad singlet | - |
| C3 (C=N) | - | ~150-160 |
| C4-H | Multiplet | ~40-50 |
| C5-H | Multiplet | ~55-65 |
| 4-CH₃ | Doublet | ~15-25 |
| 5-CH₂CH₃ (Methylene) | Quartet | ~25-35 |
| 5-CH₂CH₃ (Methyl) | Triplet | ~10-15 |
Note: These are estimated values based on data from analogous pyrazoline structures and general principles of NMR spectroscopy.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected for this compound include the coupling between the C4-H and C5-H protons, the C4-H and its attached methyl protons, and the couplings within the ethyl group (C5-H to the CH₂ and the CH₂ to its CH₃). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, the C4-methyl, and the carbons of the C5-ethyl group. researchgate.netresearchgate.net
In conjunction with experimental data, computational methods are employed to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical spectra that are compared with experimental results. jocpr.comrsc.org Discrepancies between calculated and experimental values can be minimized by considering solvent effects and employing appropriate basis sets. bohrium.comresearchgate.net This correlation between theoretical models and experimental data provides a high degree of confidence in the structural assignment. researchgate.net
Vibrational Spectroscopy for Molecular Confirmation (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C=N stretching of the pyrazoline ring is expected around 1600-1650 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and ethyl groups would be observed just below 3000 cm⁻¹. derpharmachemica.comresearchgate.net Bending vibrations for CH₂ and CH₃ groups would appear in the fingerprint region (below 1500 cm⁻¹). bohrium.comresearchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=N Stretch | 1600 - 1650 |
| CH₂/CH₃ Bend | 1375 - 1465 |
| C-N Stretch | 1100 - 1250 |
Note: These values are based on typical frequency ranges for the respective functional groups in similar heterocyclic compounds. researchgate.netresearchgate.net
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular weight of this compound (C₆H₁₂N₂) would be confirmed by the presence of a protonated molecular ion [M+H]⁺ at m/z 113.17.
Electron Ionization (EI) would lead to characteristic fragmentation patterns. Plausible fragmentation pathways would include the loss of the ethyl group (M-29) or the methyl group (M-15), as well as cleavage of the dihydropyrazole ring. researchgate.netnist.gov Analysis of these fragments helps to piece together the molecular structure, confirming the nature and position of the substituents. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4,5-dihydro-1h-pyrazole ring contains a C=N chromophore. This functional group is expected to exhibit an n→π* electronic transition, resulting in an absorption maximum (λmax) in the ultraviolet region. bohrium.com For similar pyrazoline structures, these absorptions are typically observed in the 240-280 nm range, though the exact position can be influenced by the solvent and substitution pattern. nih.govresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Numerous pyrazole (B372694) and dihydropyrazole derivatives have been successfully characterized using SCXRD, revealing key structural features. rsc.orgresearchgate.netniscpr.res.inspast.orgnih.gov The resulting crystallographic data, including the crystal system, space group, and unit cell parameters, provide a unique fingerprint for the solid-state form of the compound. spast.orgnih.gov This information is foundational for all further solid-state analysis, including the study of intermolecular interactions and crystal packing.
The table below presents crystallographic data for several pyrazole-related compounds, illustrating the diversity in their crystal structures.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | a=11.2Å, b=12.5Å, c=15.1Å, β=95.2° |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | a=8.9Å, b=10.1Å, c=11.4Å, α=70.1°, β=80.3°, γ=85.6° |
| 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one | Monoclinic | P21/c | a=10.9Å, b=10.0Å, c=7.2Å, β=106.9° |
One of the principal applications of SCXRD is the unambiguous determination of a molecule's stereochemistry and preferred solid-state conformation. nih.gov For chiral molecules like many substituted dihydropyrazoles, SCXRD can establish the relative and absolute configuration of stereocenters. The analysis provides precise coordinates of each atom, allowing for the direct visualization of the molecule's three-dimensional shape.
In studies of pyrazole and its derivatives, SCXRD has been used to confirm the planarity of the pyrazole ring and to determine the conformation of various substituents. researchgate.netspast.org For instance, in a study of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, crystallographic analysis revealed that the N–H group of the amine and specific nitrogen/oxygen atoms were in-plane with the aromatic ring, while the aminomethyl chain formed a distorted second plane. researchgate.net Such detailed conformational data are critical for understanding how a molecule interacts with its environment, for example, in biological systems or in the formation of supramolecular structures.
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. SCXRD data is the basis for analyzing these forces, which include classical hydrogen bonds, weaker C–H···O/N interactions, π–π stacking, and other van der Waals forces. niscpr.res.innih.gov These interactions dictate the final crystal packing and influence the material's physical properties.
For example, a Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one revealed that the crystal packing is dominated by H···H, Cl···H, and O···H contacts. nih.govresearchgate.net The study also identified significant π–π stacking interactions between pyrazole rings, with a centroid-to-centroid distance of 3.4635 Å, which contribute to the formation of layers within the crystal structure. nih.govresearchgate.net
The following table summarizes the percentage contributions of the most significant intermolecular contacts for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, as determined by Hirshfeld surface analysis. nih.govresearchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 43.3 |
| Cl···H / H···Cl | 22.1 |
| O···H / H···O | 18.7 |
| N···H / H···N | 4.3 |
| N···C / C···N | 3.4 |
| C···H / H···C | 2.6 |
| Other | 5.6 |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, and their study is crucial in fields like materials science. The specific arrangement of molecules in the crystal lattice, known as crystal packing, is determined by the interplay of intermolecular forces.
Studies on pyrazole derivatives have shown that molecules can pack in various motifs, such as dimers, ribbons, or complex three-dimensional networks, primarily through hydrogen bonding. spast.orgnih.gov In the crystal structure of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, molecules form dimers via N—H···O hydrogen bonds, and these dimers are further linked into ribbons. nih.govresearchgate.net The comparison of different pyrazolone (B3327878) derivatives has shown that they can crystallize in different crystal systems (monoclinic, triclinic, and orthorhombic), indicating a propensity for varied crystal packing arrangements based on subtle changes in molecular structure. spast.org While specific studies on the polymorphism of this compound are not detailed, the analysis of related structures provides a clear framework for how such investigations would proceed, focusing on the identification and characterization of different solid-state forms governed by distinct packing motifs.
Advanced Synthetic Applications of 4,5 Dihydro 1h Pyrazoles in Heterocyclic Chemistry
Role as Versatile Intermediates and Building Blocks in Organic Synthesis
4,5-Dihydro-1H-pyrazoles, often referred to as 2-pyrazolines, are not merely stable end-products but serve as crucial synthetic intermediates. Their utility stems from the ability to undergo various transformations, primarily oxidative aromatization, which converts the dihydro-pyrazole ring into a stable aromatic pyrazole (B372694) core. benthamdirect.com This aromatization is a key initial step for further functionalization, making compounds like 5-Ethyl-4-methyl-4,5-dihydro-1h-pyrazole valuable starting points in multi-step synthetic sequences.
The conversion of a 2-pyrazoline (B94618) to its corresponding pyrazole can be achieved using a variety of oxidizing agents. benthamdirect.com This process involves the removal of two hydrogen atoms from the C4 and C5 positions, resulting in the formation of a double bond and the establishment of an aromatic system. The resulting 5-ethyl-4-methyl-1H-pyrazole becomes a platform for subsequent chemical modifications.
Once aromatized, the pyrazole ring can be functionalized to introduce various substituents necessary for the construction of more complex molecules. For instance, electrophilic substitution reactions can introduce nitro, halogen, or acyl groups onto the pyrazole ring. These groups can then be further manipulated. A nitro group can be reduced to an amino group, a halogen can participate in cross-coupling reactions, and an acyl group can be modified through various carbonyl chemistries. This versatility allows for the strategic build-up of molecular complexity, positioning this compound as a foundational building block in a broader synthetic context.
| Reagent | Conditions | Reference |
|---|---|---|
| Oxygen (O2) with a catalyst (e.g., Cu, Co, Fe) | Typically requires a transition metal catalyst | rsc.org |
| Peroxides (e.g., hydrogen peroxide) | Can be used for oxidative aromatization | rsc.org |
| Halogens (e.g., bromine) | In situ oxidation employing bromine can afford pyrazoles in very good yields | organic-chemistry.org |
| Manganese Dioxide (MnO2) | Used in mechanochemical deacylative oxidation of 5-acylpyrazolines | nih.gov |
Synthesis of Fused Heterocyclic Systems (e.g., Furo[2,3-c]pyrazoles, Pyrazolo[4,3-d]pyrimidines)
The true synthetic potential of this compound is realized when it is utilized as a precursor for the synthesis of fused heterocyclic systems. These bicyclic structures often exhibit enhanced biological activities and are of great interest in medicinal chemistry. nih.govrsc.org
The furo[2,3-c]pyrazole scaffold is a constituent of various pharmacologically important compounds. nih.gov The synthesis of this fused system generally requires a pyrazole ring with specific functional groups at adjacent positions that can participate in a ring-closing reaction to form the furan (B31954) ring. For example, a common strategy involves the cyclization of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. nih.gov
Starting from this compound, a plausible synthetic route to a furo[2,3-c]pyrazole would involve the following conceptual steps:
Aromatization: Oxidation of the 4,5-dihydro-1H-pyrazole to the corresponding 5-ethyl-4-methyl-1H-pyrazole.
Functionalization: Introduction of a hydroxyl group at the C3 position and a suitable functional group, such as a halogen, at the C4 position.
Alkynylation: A palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce an alkyne at the C4 position. nih.gov
Cyclization: An intramolecular cyclization of the resulting 4-alkynyl-3-hydroxypyrazole to form the fused furan ring. nih.gov
Another approach involves the reaction of a pyrazol-5-one with an active methylene (B1212753) reagent. nih.gov To utilize this compound in such a synthesis, it would first need to be converted to the corresponding 5-ethyl-4-methyl-pyrazol-3-one through a series of functional group interconversions.
| Intermediate | Synthetic Utility | Reference |
|---|---|---|
| 4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles | Undergo 5-endo-dig cyclization to form the furo[2,3-c]pyrazole ring system | nih.gov |
| 3-Methyl-1-phenyl-pyrazol-5-one | Reacts with bromomalononitrile to afford a 5-amino-4-cyano-furo[2,3-c]pyrazole | nih.gov |
Pyrazolo[4,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, often explored as kinase inhibitors in cancer therapy. rsc.orgnih.gov The synthesis of this ring system typically starts from a pyrazole bearing an amino group at the C5 position and a cyano or carboxamide group at the C4 position. tandfonline.com
A hypothetical pathway from this compound to a pyrazolo[4,3-d]pyrimidine would necessitate:
Aromatization: Conversion of the 2-pyrazoline to the corresponding aromatic 5-ethyl-4-methyl-1H-pyrazole.
Nitration and Reduction: Nitration at the C5 position followed by reduction to introduce an amino group.
Functionalization of C4: Introduction of a cyano or carboxamide group at the C4 position, for example, through Vilsmeier-Haack type reactions or by functionalization of a pre-installed group. nih.gov
Pyrimidine (B1678525) Ring Formation: Cyclization of the resulting 5-amino-4-cyanopyrazole or 5-amino-4-carboxamidopyrazole with a suitable one-carbon synthon, such as urea (B33335) or formamide, to construct the fused pyrimidine ring. tandfonline.com
The versatility of the pyrazole ring allows for various synthetic strategies to access these key intermediates, underscoring the role of even simple alkyl-substituted 4,5-dihydro-1H-pyrazoles as valuable starting materials in the synthesis of complex heterocyclic systems.
Future Research Directions and Unexplored Avenues in 5 Ethyl 4 Methyl 4,5 Dihydro 1h Pyrazole Research
Development of Novel and Green Synthetic Methodologies
The advancement of synthetic chemistry is increasingly geared towards environmentally benign processes. Future research on 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole should prioritize the development of green synthetic protocols that are efficient, atom-economical, and utilize non-hazardous materials. nih.gov
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave activation can significantly shorten reaction times and improve yields in heterocyclic synthesis. mdpi.com Investigating the classic Knorr pyrazole (B372694) synthesis or similar cyclocondensation reactions under microwave irradiation could offer a rapid and efficient route to the target compound. jetir.org
Green Catalysis: The use of recyclable or biodegradable catalysts is a cornerstone of green chemistry. nih.gov Research could focus on employing catalysts like ammonium chloride or solid-supported acids, which minimize waste and environmental impact. jetir.orgthieme-connect.com
Eco-Friendly Solvents: Shifting from traditional organic solvents to greener alternatives such as water or ethanol (B145695) is crucial. jetir.orgthieme-connect.com The development of synthetic routes in aqueous media would represent a significant step towards a sustainable manufacturing process for this pyrazole derivative.
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product, are inherently efficient and atom-economical. nih.gov Designing a one-pot synthesis for this compound from simple precursors would be a valuable contribution.
| Green Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Objective |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction rates. mdpi.com | Adaptation of cyclocondensation reactions to microwave conditions. |
| Nano-catalysis | High catalytic activity, recyclability, improved product selectivity. pharmacognosyjournal.net | Screening of various nano-catalysts for optimal performance. |
| Aqueous Synthesis | Elimination of volatile organic solvents, improved safety, cost-effectiveness. thieme-connect.com | Development of water-tolerant reaction conditions and catalyst systems. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. nih.gov | Design of a one-pot reaction pathway from readily available starting materials. |
In-depth Mechanistic Investigations of Key Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product outcomes. For this compound, future work should focus on elucidating the mechanisms of its formation and potential subsequent reactions.
Kinetic Studies: Detailed kinetic analysis of the cyclocondensation reaction leading to the pyrazoline ring can provide insights into the rate-determining steps and the influence of reaction parameters like pH, solvent, and temperature. rsc.org Techniques such as transient flow methods could be employed for fast reactions. rsc.org
Intermediate Trapping and Characterization: Identifying and characterizing reaction intermediates, such as the initial hydrazone, is crucial for confirming the proposed reaction pathway. nih.gov Spectroscopic and mass spectrometric techniques can be used to observe these transient species. rsc.org
Oxidation to Pyrazole: The oxidation of 4,5-dihydro-1H-pyrazoles (pyrazolines) to their aromatic pyrazole counterparts is a common transformation. researchgate.net A mechanistic study of the oxidation of this compound would be valuable, exploring different oxidizing agents and reaction conditions to understand the underlying electronic and steric effects.
Exploration of Advanced Spectroscopic Techniques for Detailed Structural Characterization
While standard spectroscopic methods are essential, advanced techniques can provide a more nuanced and complete picture of the molecule's structure, conformation, and dynamics.
Multi-dimensional NMR: Beyond standard 1H and 13C NMR, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are necessary for unambiguous assignment of all proton and carbon signals, especially given the stereochemical complexity.
Solid-State NMR: Comparing solid-state NMR spectra with solution-state data can reveal differences in conformation and intermolecular interactions between the two phases. mdpi.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the compound's three-dimensional structure, including the relative stereochemistry at the C4 and C5 positions. nih.govnih.gov This is critical for validating computational models and understanding structure-property relationships.
Chiroptical Spectroscopy: Given the presence of two chiral centers, techniques like Circular Dichroism (CD) spectroscopy would be invaluable for studying the enantiomers of the compound, once separated, and for assigning their absolute configurations.
Application of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. eurasianjournals.comeurasianjournals.com Applying these methods to this compound can accelerate its development.
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energy levels. eurasianjournals.comresearchgate.net These calculations can also be used to explore reaction mechanisms and predict the stability of different isomers.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or other molecules. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): If a particular biological or material property is identified, QSAR modeling could be employed. By synthesizing and testing a series of related derivatives, computational models can be built to predict the activity of new, unsynthesized compounds, thus streamlining the discovery process. nih.gov
| Computational Method | Specific Application for this compound | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, calculation of spectroscopic data (NMR, IR), frontier molecular orbitals. eurasianjournals.com | Stable conformation, predicted spectra for validation, electronic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion in different environments (e.g., solvents). eurasianjournals.com | Conformational landscape, solvent effects, intermolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. researchgate.net | Insights into photophysical properties (color, fluorescence). |
| QSAR / Machine Learning | Modeling relationships between molecular structure and a target property (e.g., fluorescence quantum yield). nih.gov | Predictive models to guide the design of new derivatives with enhanced properties. |
Investigation of Stereochemical Control in Synthesis
The structure of this compound contains two adjacent stereocenters (at C4 and C5). This means the compound can exist as two pairs of enantiomers (four stereoisomers in total). Controlling the stereochemical outcome of the synthesis is a significant and largely unexplored challenge.
Future research should focus on:
Diastereoselective Synthesis: Developing synthetic methods that favor the formation of one diastereomer (e.g., cis vs. trans) over the other. This could involve careful selection of reactants, catalysts, and reaction conditions.
Enantioselective Synthesis: The ultimate goal would be the development of enantioselective syntheses to produce a single enantiomer. This could be achieved through the use of chiral catalysts (organocatalysts or metal complexes), chiral auxiliaries, or by starting from enantiomerically pure precursors.
Separation and Analysis: Developing chromatographic methods (e.g., using chiral stationary phases) to separate the different stereoisomers and analytical techniques to determine their relative and absolute configurations.
Integration with Materials Science for Advanced Applications
Pyrazoline derivatives are well-known for their strong fluorescence properties, making them attractive candidates for various applications in materials science. nih.gov The photophysical properties of this compound are currently unknown and represent a major avenue for future investigation.
Light-Emitting Diode (OLED) Design: Many pyrazoline derivatives exhibit blue light emission and possess good charge transport properties, making them suitable for use in OLEDs. researchgate.net Future work could involve synthesizing derivatives of this compound with various aromatic substituents to tune its emission wavelength and quantum efficiency for potential use as an emitter or host material in OLED devices. rsc.org
Ion and pH Sensors: The fluorescence of pyrazoline compounds can be sensitive to their local environment. This property can be harnessed to create fluorescent chemosensors. researchgate.net By incorporating specific binding sites into the molecular structure, derivatives could be designed to selectively detect metal ions or changes in pH through a measurable change in their fluorescence ("turn-on" or "turn-off" response).
Fluorescent Labeling and Bioimaging: Fluorescent organic molecules with good biocompatibility and high quantum yields are valuable as probes in biological imaging. nih.gov Research into the photostability, cell permeability, and potential for functionalization of this compound could pave the way for its use as a fluorescent label for staining cells or tracking biological molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
